molecular formula C28H33N5O3 B2553100 N'-[2-(2-METHOXYPHENYL)ETHYL]-N-[2-(4-PHENYLPIPERAZIN-1-YL)-2-(PYRIDIN-3-YL)ETHYL]ETHANEDIAMIDE CAS No. 863556-83-6

N'-[2-(2-METHOXYPHENYL)ETHYL]-N-[2-(4-PHENYLPIPERAZIN-1-YL)-2-(PYRIDIN-3-YL)ETHYL]ETHANEDIAMIDE

Cat. No.: B2553100
CAS No.: 863556-83-6
M. Wt: 487.604
InChI Key: ZULSCKIMCDCWCQ-UHFFFAOYSA-N
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Description

N’-[2-(2-METHOXYPHENYL)ETHYL]-N-[2-(4-PHENYLPIPERAZIN-1-YL)-2-(PYRIDIN-3-YL)ETHYL]ETHANEDIAMIDE is a complex organic compound that features a combination of methoxyphenyl, phenylpiperazine, and pyridine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(2-METHOXYPHENYL)ETHYL]-N-[2-(4-PHENYLPIPERAZIN-1-YL)-2-(PYRIDIN-3-YL)ETHYL]ETHANEDIAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Methoxyphenyl Ethylamine: This involves the reaction of 2-methoxyphenylacetonitrile with ethylamine under basic conditions.

    Synthesis of the Phenylpiperazine Intermediate: This step involves the reaction of 4-phenylpiperazine with 2-bromo-3-pyridine under palladium-catalyzed cross-coupling conditions.

    Coupling of Intermediates: The final step involves coupling the methoxyphenyl ethylamine with the phenylpiperazine intermediate using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N’-[2-(2-METHOXYPHENYL)ETHYL]-N-[2-(4-PHENYLPIPERAZIN-1-YL)-2-(PYRIDIN-3-YL)ETHYL]ETHANEDIAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions typically use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N’-[2-(2-METHOXYPHENYL)ETHYL]-N-[2-(4-PHENYLPIPERAZIN-1-YL)-2-(PYRIDIN-3-YL)ETHYL]ETHANEDIAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with various biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders such as Alzheimer’s disease and schizophrenia.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N’-[2-(2-METHOXYPHENYL)ETHYL]-N-[2-(4-PHENYLPIPERAZIN-1-YL)-2-(PYRIDIN-3-YL)ETHYL]ETHANEDIAMIDE involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and thereby influencing various physiological processes. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.

    tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: Used as an intermediate in the synthesis of various organic compounds.

Uniqueness

N’-[2-(2-METHOXYPHENYL)ETHYL]-N-[2-(4-PHENYLPIPERAZIN-1-YL)-2-(PYRIDIN-3-YL)ETHYL]ETHANEDIAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[2-(2-methoxyphenyl)ethyl]-N'-[2-(4-phenylpiperazin-1-yl)-2-pyridin-3-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H33N5O3/c1-36-26-12-6-5-8-22(26)13-15-30-27(34)28(35)31-21-25(23-9-7-14-29-20-23)33-18-16-32(17-19-33)24-10-3-2-4-11-24/h2-12,14,20,25H,13,15-19,21H2,1H3,(H,30,34)(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZULSCKIMCDCWCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)C(=O)NCC(C2=CN=CC=C2)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H33N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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